Hydridotetrakis(triphenylphosphine)rhodium(I)
Overview
Description
Hydridotetrakis(triphenylphosphine)rhodium(I) is a coordination complex with the chemical formula HRh[P(C₆H₅)₃]₄. This compound consists of a rhodium(I) center complexed with four triphenylphosphine ligands and one hydride. It is known for its idealized C₃v symmetry and is widely used as a homogeneous catalyst in hydrogenation and related reactions .
Scientific Research Applications
Hydridotetrakis(triphenylphosphine)rhodium(I) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in hydrogenation and hydrosilylation reactions
Biology: The compound’s catalytic properties are explored in biochemical studies to understand enzyme-like activities and reaction mechanisms.
Medicine: Research is ongoing to investigate its potential use in drug synthesis and development.
Mechanism of Action
Target of Action
Hydridotetrakis(triphenylphosphine)rhodium(I) is a coordination complex with the formula HRh[P(C 6 H 5) 3] 4 . It primarily targets alkenes and alkynes , acting as a homogeneous catalyst for their hydrogenation and hydrosilylation .
Mode of Action
The compound consists of a Rh(I) center complexed to four triphenylphosphine (PPh 3) ligands and one hydride . In the presence of base, H 2, and additional triphenylphosphine, Wilkinson’s catalyst (chloridotris (triphenylphosphane)rhodium (I)) converts to HRh (PPh 3) 4 . This interaction with its targets leads to the hydrogenation of alkenes and hydrosilylation of alkynes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrogenation of alkenes and hydrosilylation of alkynes . The downstream effects of these reactions include the formation of new compounds with altered properties, which can be used in various industrial applications.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the transformation of alkenes and alkynes into different compounds through hydrogenation and hydrosilylation . These transformations can lead to products with desirable properties for various applications.
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
Biochemical Analysis
Biochemical Properties
Hydridotetrakis(triphenylphosphine)rhodium(I) is known for its role as a catalyst in hydrogenation and hydrosilylation of alkynes
Molecular Mechanism
The molecular mechanism of action of Hydridotetrakis(triphenylphosphine)rhodium(I) is primarily related to its role as a catalyst in hydrogenation and hydrosilylation of alkynes
Preparation Methods
Hydridotetrakis(triphenylphosphine)rhodium(I) can be synthesized from Wilkinson’s catalyst (chloridotris(triphenylphosphane)rhodium(I)) in the presence of a base, hydrogen gas, and additional triphenylphosphine. The reaction is as follows :
[ \text{RhCl(PPh₃)₃} + \text{H₂} + \text{KOH} + \text{PPh₃} \rightarrow \text{RhH(PPh₃)₄} + \text{H₂O} + \text{KCl} ]
This method involves the conversion of Wilkinson’s catalyst to Hydridotetrakis(triphenylphosphine)rhodium(I) under specific reaction conditions.
Chemical Reactions Analysis
Hydridotetrakis(triphenylphosphine)rhodium(I) primarily undergoes hydrogenation reactions. It acts as a catalyst in the hydrogenation of alkenes and hydrosilylation of alkynes . The compound facilitates the addition of hydrogen to unsaturated organic compounds, converting them into saturated ones. Common reagents used in these reactions include hydrogen gas and various alkenes or alkynes. The major products formed are the corresponding saturated hydrocarbons.
Comparison with Similar Compounds
Hydridotetrakis(triphenylphosphine)rhodium(I) can be compared with other rhodium-based catalysts such as:
Wilkinson’s Catalyst (chloridotris(triphenylphosphane)rhodium(I)): While both are used in hydrogenation reactions, Hydridotetrakis(triphenylphosphine)rhodium(I) is more specialized for certain reactions due to its unique structure.
Tris(triphenylphosphine)rhodium(I) chloride: This compound is also used in hydrogenation but has different reactivity and selectivity profiles
Hydridotetrakis(triphenylphosphine)rhodium(I) stands out due to its high efficiency and specific catalytic properties, making it a valuable tool in both research and industrial applications.
Properties
CAS No. |
18284-36-1 |
---|---|
Molecular Formula |
C72H61P4Rh- |
Molecular Weight |
1153.1 g/mol |
IUPAC Name |
hydride;rhodium;triphenylphosphane |
InChI |
InChI=1S/4C18H15P.Rh.H/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H;;/q;;;;;-1 |
InChI Key |
PIMKISHNFGFICW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Canonical SMILES |
[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Pictograms |
Irritant |
Synonyms |
Hydridotetrakis(triphenylphosphine)rhodium; Hydrogen tetrakis(triphenyl phosphine)rhodium; Hydrotetrakis(triphenylphosphine)rhodium; Tetrakis(triphenylphosphine)rhodium hydride; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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